Cas no 1904111-62-1 (N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide)

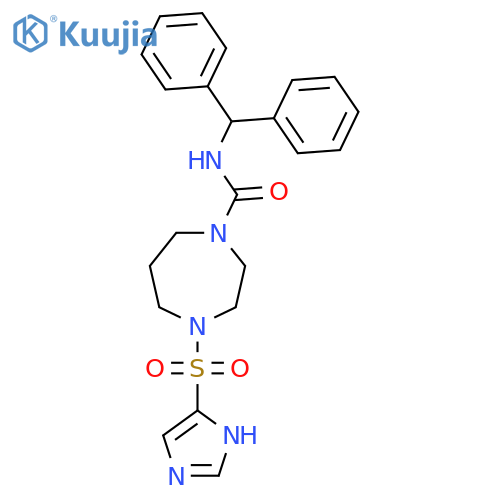

1904111-62-1 structure

商品名:N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide

N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide

- AKOS025375293

- N-benzhydryl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane-1-carboxamide

- 4-((1H-imidazol-4-yl)sulfonyl)-N-benzhydryl-1,4-diazepane-1-carboxamide

- 1904111-62-1

- F6512-6668

-

- インチ: 1S/C22H25N5O3S/c28-22(25-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19)26-12-7-13-27(15-14-26)31(29,30)20-16-23-17-24-20/h1-6,8-11,16-17,21H,7,12-15H2,(H,23,24)(H,25,28)

- InChIKey: YPXRHIWCRUWVMM-UHFFFAOYSA-N

- ほほえんだ: S(C1=CN=CN1)(N1CCN(C(NC(C2C=CC=CC=2)C2C=CC=CC=2)=O)CCC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 439.16781085g/mol

- どういたいしつりょう: 439.16781085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 5

- 複雑さ: 668

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 107Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6512-6668-5mg |

N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide |

1904111-62-1 | 5mg |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6512-6668-15mg |

N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide |

1904111-62-1 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6512-6668-20μmol |

N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide |

1904111-62-1 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6512-6668-4mg |

N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide |

1904111-62-1 | 4mg |

$66.0 | 2023-09-08 | ||

| Life Chemicals | F6512-6668-50mg |

N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide |

1904111-62-1 | 50mg |

$160.0 | 2023-09-08 | ||

| Life Chemicals | F6512-6668-5μmol |

N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide |

1904111-62-1 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6512-6668-3mg |

N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide |

1904111-62-1 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6512-6668-20mg |

N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide |

1904111-62-1 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6512-6668-30mg |

N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide |

1904111-62-1 | 30mg |

$119.0 | 2023-09-08 | ||

| Life Chemicals | F6512-6668-10μmol |

N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide |

1904111-62-1 | 10μmol |

$69.0 | 2023-09-08 |

N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide 関連文献

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

1904111-62-1 (N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide) 関連製品

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量